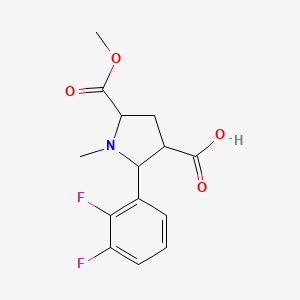

2-(2,3-Difluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid

Overview

Description

The compound “2-(2,3-Difluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. The presence of the methoxycarbonyl group (-COOCH3) suggests that it might be involved in esterification reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the pyrrolidine ring. The difluorophenyl group would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The ester group could undergo hydrolysis, and the pyrrolidine ring might participate in various ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms and the ester group could affect its solubility, stability, and reactivity .Scientific Research Applications

Fluorinated Compounds in Environmental Science

Fluorinated compounds, such as perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkyl sulfonates (PFASs), have been extensively studied for their environmental persistence and bioaccumulation potential. Research shows that the bioaccumulation of these compounds is directly related to the length of their fluorinated carbon chain, with PFASs being more bioaccumulative than PFCAs of the same chain length. However, PFCAs with shorter chains (seven fluorinated carbons or less) are not considered bioaccumulative according to regulatory criteria, suggesting a nuanced understanding of fluorinated compounds' environmental behavior (Conder et al., 2008)[https://consensus.app/papers/pfcas-review-comparison-criteria-compounds-conder/6a7f10e050975289a48d735cad9a6df3/?utm_source=chatgpt].

Biomass Conversion and Polymer Production

The conversion of biomass into valuable chemicals is a significant area of research, with 5-Hydroxymethylfurfural (HMF) and its derivatives, including furan-based compounds, being of particular interest. These derivatives are seen as potential alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. The research highlights the versatility of furan derivatives in producing monomers, polymers, and other functional materials, indicating a wide range of applications for similarly structured compounds in sustainable material production (Chernyshev et al., 2017)[https://consensus.app/papers/conversion-plant-biomass-furan-derivatives-access-chernyshev/de450eebcc8b57bfa8a2b28347995563/?utm_source=chatgpt].

Phosphonic Acid Derivatives in Various Applications

Phosphonic acids and their derivatives have a wide range of applications due to their structural analogy with phosphate moieties and their coordination or supramolecular properties. These applications span across bioactive properties for drug and pro-drug development, bone targeting, the design of supramolecular or hybrid materials, surface functionalization, and more. This diversity in application areas underscores the potential versatility of similarly structured compounds like the one , especially in the fields of chemistry, biology, and materials science (Sevrain et al., 2017)[https://consensus.app/papers/phosphonic-acid-preparation-applications-sevrain/0c54a00094355a6ba54e2ef9e1220ad9/?utm_source=chatgpt].

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-(2,3-difluorophenyl)-5-methoxycarbonyl-1-methylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2NO4/c1-17-10(14(20)21-2)6-8(13(18)19)12(17)7-4-3-5-9(15)11(7)16/h3-5,8,10,12H,6H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMSYAWGQQYGDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CC(C1C2=C(C(=CC=C2)F)F)C(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B3081051.png)

![2-Propenamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-, (2E)-](/img/structure/B3081068.png)

![1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride](/img/structure/B3081076.png)

![5-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B3081138.png)